![molecular formula C23H20N2O4S B2709700 (3E)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893313-67-2](/img/structure/B2709700.png)
(3E)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
(3E)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Properties
(3E)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: exhibits anti-inflammatory properties. Researchers have investigated its effects on Toll-like receptors (TLRs) in human monocytes. Specifically, it acts as a mediator in TLR-2, TLR-4, and TLR-5 responses, which play crucial roles in innate immunity . Further studies are needed to explore its potential therapeutic applications in inflammatory conditions.
Wnt/β-Catenin Pathway Modulation
This compound has been identified as a canonical Wnt/β-catenin pathway activator. The Wnt/β-catenin pathway is involved in cell proliferation, differentiation, and tissue regeneration. By influencing this pathway, (3E)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide may have implications in tissue repair, wound healing, and regenerative medicine .
Crystal Engineering and Borate Chemistry
The synthesis and crystallographic analysis of this compound have revealed insights into borate chemistry. Phenylboronic ester derivatives, like this compound, find applications in organic synthesis, catalysis, and crystal engineering. Understanding their molecular structures and properties contributes to the design of novel materials and functional molecules .
Glycosylation and Drug Delivery
Inspired by phenylboronic acid’s role in glycosylation, researchers have explored its potential in drug delivery systems. For instance, attaching phenylboronic acid to insulin allows controlled release by binding to gel microspheres. Similar strategies could be applied to other therapeutic agents .
Polymer Modification
Phenylboronic acid derivatives have been grafted onto polymers to modify their properties. For example, a copolymer of phenylboronic acid and polyethylene glycol (PEG) was developed to prevent cell aggregation caused by antibody adhesion to red blood cells after blood transfusion. Such modifications enhance biocompatibility and functionality of materials .
properties
IUPAC Name |
(3E)-1-benzyl-3-[(3-methoxyanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-29-19-11-7-10-18(14-19)24-15-22-23(26)20-12-5-6-13-21(20)25(30(22,27)28)16-17-8-3-2-4-9-17/h2-15,24H,16H2,1H3/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZUWSKIKRGRNF-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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